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Introduction TUG-891 is a potent and selective synthetic agonist of the Free Fatty Acid

Receptor 4 (FFAR4), also known as GPR120.[1][2] FFAR4 is a G protein-coupled receptor

(GPCR) that is activated by long-chain fatty acids and plays a crucial role in metabolic

regulation, inflammation, and glucose homeostasis.[3] TUG-891 serves as a valuable

pharmacological tool for investigating the physiological functions of FFAR4 and for the

discovery of novel therapeutics targeting this receptor. This document provides detailed

protocols for key in vitro assays to characterize the activity of TUG-891 on human FFAR4,

including calcium mobilization, β-arrestin recruitment, and ERK phosphorylation.

Data Presentation
Table 1: In Vitro Potency of TUG-891 at Human FFAR4

Assay Type Cell Line Parameter TUG-891 Value Reference

Calcium

Mobilization
Flp-In T-REx 293 pEC50 7.4 ± 0.1 [1]

β-Arrestin-2

Recruitment
HEK293T pEC50 7.7 ± 0.1 [1]

ERK

Phosphorylation
Flp-In T-REx 293 pEC50 6.8 ± 0.2 [1]
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Signaling Pathway
Activation of FFAR4 by TUG-891 initiates downstream signaling cascades primarily through

Gq/11 proteins and β-arrestin.[3] The Gq/11 pathway activation leads to the stimulation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium stores, while DAG activates protein kinase C (PKC). These events can

culminate in the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[4][5]

Independently, agonist binding also promotes the recruitment of β-arrestin to the receptor,

which can also mediate ERK activation and is involved in receptor desensitization and

internalization.[3][5]
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Plate FFAR4-expressing cells
in 96-well plates

Incubate overnight

Load cells with dye solution
(1 hour, 37°C)

Prepare fluorescent
calcium dye solution

Measure baseline and post-stimulation
fluorescence in a FLIPR/FlexStation

Prepare serial dilutions
of TUG-891

Analyze data and
determine EC50
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Plate PathHunter FFAR4
β-arrestin cells

Incubate overnight

Add TUG-891 dilutions to cells
and incubate (e.g., 90 min, 37°C)

Prepare serial dilutions
of TUG-891

Add detection reagent

Incubate at room temperature
(e.g., 60 min)

Measure chemiluminescent signal

Analyze data and
determine EC50

 

Plate cells and serum-starve

Stimulate with TUG-891

Lyse cells and collect protein

Quantify protein concentration

SDS-PAGE

Transfer to PVDF membrane

Block membrane

Incubate with primary antibody
(anti-p-ERK or anti-total-ERK)

Incubate with HRP-conjugated
secondary antibody

Detect with ECL substrate

Analyze band intensity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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